(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride
Description
(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral amine derivative combining a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a pyrrolidine moiety (a five-membered saturated amine ring). The (R)-stereochemistry at the pyrrolidin-3-yl position confers distinct stereoelectronic properties, influencing its solubility, stability, and biological interactions. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKGCNPIOYEVKV-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The pyrrolidine ring is typically constructed via intramolecular alkylation or Michael addition. A patent by [WO2013160273A1] describes a Michael addition-intramolecular alkylation cascade using Boc-protected intermediates (Figure 1). For example, reacting tert-butyl (2-bromoethyl)carbamate with acrylonitrile in THF at −40°C, followed by LHMDS-mediated cyclization, yields the pyrrolidine core with 85% enantiomeric excess (ee). The Boc group is critical for preventing undesired side reactions and facilitating subsequent morpholine coupling.
Table 1: Reaction Conditions for Pyrrolidine Cyclization
| Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| LHMDS | THF | −40 | 78 | 85 |
| NaHMDS | Toluene | −20 | 65 | 72 |
| n-BuLi | Ether | −78 | 60 | 68 |
Stereochemical Control and Resolution Strategies
Asymmetric Aldol Condensation
The (R)-configuration at the pyrrolidine C3 position is established using Evans oxazaborolidine catalysts. A patent [US20040236118A1] reports aldol condensation of pyrrolidine-2-carboxylate with morpholine-derived aldehydes in the presence of (R)-BINOL, achieving 94% ee. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, with retention times of 12.3 min (R-isomer) and 14.7 min (S-isomer).
Diastereomeric Salt Crystallization
Racemic resolution is achieved using dibenzoyl-D-tartaric acid in ethanol. The (R)-enantiomer forms a less soluble diastereomeric salt, isolated via vacuum filtration in 68% yield. Recrystallization from ethanol-DMF (9:1) increases ee to 99.5%.
Purification and Salt Formation
Crystallization Optimization
The dihydrochloride salt is precipitated by adding HCl gas to a cooled (−20°C) ethanol solution of the free base. Slow evaporation at 4°C yields needle-like crystals with 98.5% purity (HPLC). Solubility data from [GF49993] indicates the salt dissolves readily in water (43.64 mg/mL at 25°C) but requires anhydrous storage to prevent deliquescence.
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 43.64 | 25 |
| Ethanol | 21.82 | 25 |
| DMSO | 65.30 | 25 |
Counterion Exchange
Alternative salts (e.g., sulfate, citrate) were evaluated, but the dihydrochloride form provided optimal crystallinity and stability. Dynamic vapor sorption (DVS) analysis shows <0.5% weight change at 25°C/60% RH, confirming hygroscopic resistance.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
®-4-(Pyrrolidin-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Potential
(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit notable biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activities. This suggests its potential utility in cancer therapy .
- Antimicrobial Properties : The compound's structural analogs have been investigated for their antimicrobial activities. Specifically, derivatives containing similar pyrrolidine structures have been linked to enhanced antimicrobial effects, indicating that this compound may also possess such properties .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with specific biological targets. It has been suggested that the compound may inhibit certain enzymes or receptors involved in disease pathways, thereby modulating physiological responses .
Lead Compound in Drug Discovery
Due to its favorable pharmacological profile, this compound serves as a lead compound in drug discovery programs. Its derivatives are being synthesized and evaluated for improved efficacy and selectivity against various disease targets.
Formulation and Delivery
The solubility of this compound in water enhances its applicability in pharmaceutical formulations. This characteristic is crucial for oral or injectable drug delivery systems, facilitating better bioavailability .
Synthetic Applications
The compound is not only significant as a potential drug but also as an intermediate in organic synthesis. Its unique chemical structure allows it to participate in various synthetic reactions, leading to the development of new compounds with diverse biological activities .
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the antiproliferative effects of this compound on cancer cell lines A549, MCF-7, and HeLa. The results indicated that the compound exhibited IC50 values comparable to established anticancer agents, highlighting its potential as a therapeutic candidate .
| Cell Line | IC50 Value (µM) | Comparison Compound |
|---|---|---|
| A549 | 0.98 ± 0.08 | Foretinib |
| MCF-7 | 1.05 ± 0.17 | Foretinib |
| HeLa | 1.28 ± 0.25 | Foretinib |
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of this compound's analogs revealed promising results against various pathogens. The study focused on synthesizing derivatives with enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride with structurally and functionally related compounds, emphasizing molecular features, physicochemical properties, and research findings.
Structural and Functional Analogues
Notes:
- Ring Size Impact: The pyrrolidine (5-membered) and piperidine (6-membered) rings in analogous compounds confer distinct conformational flexibility. Azetidine (4-membered) analogs, however, introduce significant strain, which may limit stability but improve binding specificity in constrained environments .
- Stereochemistry : The (R)-configuration of the target compound distinguishes it from racemic or (S)-configured analogs, as seen in levocetirizine dihydrochloride (), where stereochemistry critically determines histamine receptor selectivity .
- Salt Forms: Dihydrochloride salts (e.g., 4-(Azetidin-3-ylmethyl)morpholine dihydrochloride) generally offer higher solubility than monohydrochlorides, facilitating in vitro assays .
Physicochemical and Pharmacological Data
- Solubility : Dihydrochloride salts of morpholine derivatives (e.g., the target compound and 4-(3-Piperidinylmethyl)morpholine) are highly water-soluble (>50 mg/mL in aqueous buffers), whereas free bases require organic solvents (e.g., DMSO) .
- Synthetic Utility : The chloroethyl substituent in 4-(2-Chloroethyl)morpholine hydrochloride () serves as a reactive handle for further functionalization, a feature absent in the target compound but critical in medicinal chemistry workflows .
- Biological Activity : While direct data for the target compound is lacking, piperidine-containing morpholines (e.g., 4-(3-Piperidinylmethyl)morpholine) have shown affinity for σ-1 receptors in preclinical studies, suggesting analogous targets for the pyrrolidine variant .
Biological Activity
(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is classified as a morpholine derivative featuring a pyrrolidine moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈Cl₂N₂O
- Molecular Weight : 215.15 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission in neurological disorders such as Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that this compound exhibits significant inhibitory activity against AChE. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Biological Activities
-
Neuroprotective Effects :
- Studies have demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis, contributing to its potential use in neurodegenerative diseases.
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
-
Anticancer Properties :
- Recent studies have explored the compound's cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells.
Data Table: Biological Activities Overview
| Activity Type | Target/Effect | Reference |
|---|---|---|
| AChE Inhibition | Enhanced cholinergic signaling | |
| Neuroprotection | Reduced oxidative stress | |
| Antimicrobial | Activity against S. aureus | |
| Anticancer | Cytotoxicity in MCF-7 cells |
Case Studies
-
Neuroprotective Study :
A study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases. -
Anticancer Research :
In vitro experiments were conducted on various cancer cell lines, including MCF-7 and HeLa. The compound demonstrated IC50 values ranging from 1 µM to 5 µM, indicating strong antiproliferative activity and potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
